10-{[2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-oxoethyl]sulfanyl}-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one
説明
Historical Development of Diazatricyclo-Tetrahydroisoquinoline Hybrid Compounds
The integration of tetrahydroisoquinoline moieties into polycyclic systems dates to the mid-20th century, when researchers first recognized the pharmacological potential of THIQ alkaloids in cardiovascular and neurological therapies. Early synthetic efforts focused on simple THIQ derivatives, such as 6,7-dimethoxy-substituted analogs, which demonstrated anti-angiogenic and anticancer properties. A pivotal advancement emerged in the 2010s with the application of multicomponent reactions (MCRs) to assemble complex heterocyclic architectures. For instance, silver-catalyzed imine−yne cyclizations enabled the construction of benzazepine scaffolds from 2-formylphenylacetylenes and anilines, later adapted for diazatricyclic systems.
The specific incorporation of sulfur-containing diazatricyclic motifs, as seen in the target compound, gained traction after 2015, when Zhou et al. demonstrated that diazo intermediates could facilitate ring-expansion cascades in isoquinolinium salts. This methodology laid the groundwork for fusing THIQ cores with tricyclic systems via sulfanyl bridges. Concurrently, advances in stereoselective synthesis—such as bisthiourea-catalyzed cycloadditions—allowed precise control over the spatial arrangement of substituents in diazatricyclic frameworks. These developments collectively enabled the rational design of hybrid molecules like the subject compound, which combines a 6,7-dimethoxy-THIQ unit with a 7-thia-9,11-diazatricyclo[6.4.0.0²,⁶]dodeca-1(8),2(6),9-trien-12-one system.
Theoretical Foundations in Medicinal Chemistry Research
The structural complexity of diazatricyclo-THIQ hybrids is rooted in principles of bioisosterism and scaffold diversity. Heterocycles, particularly nitrogen- and sulfur-containing systems, dominate medicinal chemistry due to their ability to modulate solubility, lipophilicity, and target binding. The 6,7-dimethoxy-THIQ moiety, for example, mimics natural alkaloids like papaverine, enabling interactions with G-protein-coupled receptors and ion channels. Meanwhile, the diazatricyclic component introduces conformational rigidity, which enhances metabolic stability and selectivity.
Computational studies have shown that the sulfanyl bridge in the target compound acts as a flexible linker, allowing the THIQ and tricyclic units to adopt complementary binding poses in enzyme active sites. This modularity aligns with the "privileged structure" paradigm, where core scaffolds serve as versatile platforms for generating analogues with distinct pharmacological profiles. Furthermore, the compound’s sp³-rich character—a hallmark of modern drug design—improves solubility and reduces off-target effects compared to planar aromatic systems.
Current Research Landscape and Academic Challenges
Recent synthetic breakthroughs have expanded the accessibility of diazatricyclo-THIQ hybrids. For example, oxidative dearomatization strategies now enable the construction of spirotricyclic ureas from simple aryl precursors, which can be further functionalized via ring expansion or cleavage. However, key challenges persist:
- Stereochemical Control : The target compound contains multiple stereocenters, including those at the tetrahydroisoquinoline C-1 and the diazatricyclic C-2 positions. Current methods, such as asymmetric organocatalysis, often yield mixtures requiring costly chromatographic separation.
- Functional Group Tolerance : Reactions involving diazo intermediates (critical for tricyclic ring formation) are sensitive to electron-withdrawing groups, limiting substrate scope.
- Scalability : Multistep syntheses, such as those involving Bischler-Napieralski cyclizations or Pomeranz-Fritsch reactions, suffer from low yields (30–50%) at scale.
Emerging techniques, such as flow chemistry and machine learning-guided catalyst design, are being explored to address these limitations.
Research Significance Within Heterocyclic Chemistry
The target compound exemplifies the convergence of two major trends in heterocyclic chemistry: (1) the repurposing of natural product-derived scaffolds and (2) the integration of sulfur into nitrogen-rich polycyclic systems. Over 85% of FDA-approved drugs contain heterocycles, with THIQ derivatives alone accounting for 5% of central nervous system therapeutics. The 7-thia-9,11-diazatricyclo component introduces a rare sulfur atom into the diazatricyclic framework, enhancing hydrogen-bonding capacity and redox stability compared to all-nitrogen analogs.
This structural novelty positions the compound as a valuable probe for studying under-explored biological targets, such as sulfhydryl-dependent enzymes and redox-sensitive ion channels. Additionally, its synthetic route—featuring a sulfanyl bridge formed via thiol–ene coupling—offers a template for generating chemical libraries with high three-dimensional diversity. Such libraries are critical for fragment-based drug discovery, particularly in targeting protein–protein interactions resistant to conventional small molecules.
特性
IUPAC Name |
10-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]sulfanyl-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O4S2/c1-34-21-13-17-11-12-30(15-18(17)14-22(21)35-2)24(32)16-36-28-29-26-25(20-9-6-10-23(20)37-26)27(33)31(28)19-7-4-3-5-8-19/h3-5,7-8,13-14H,6,9-12,15-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTCFQWAGERMGOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)C(=O)CSC3=NC4=C(C5=C(S4)CCC5)C(=O)N3C6=CC=CC=C6)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-{[2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-oxoethyl]sulfanyl}-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one involves multiple steps, starting with the preparation of the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline intermediate. This intermediate can be synthesized through the Pictet-Spengler reaction, which involves the condensation of a phenylethylamine derivative with an aldehyde in the presence of an acid catalyst .
The next step involves the formation of the thia-diazatricyclo structure, which can be achieved through a series of cyclization reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
10-{[2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-oxoethyl]sulfanyl}-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group or the thia-diazatricyclo structure.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the phenyl group or the tetrahydroisoquinoline moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
科学的研究の応用
10-{[2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-oxoethyl]sulfanyl}-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one: has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions.
Industry: The compound can be used in the development of new materials with unique properties.
作用機序
The mechanism of action of 10-{[2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-oxoethyl]sulfanyl}-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets and modulate their activity. The pathways involved may include inhibition of enzyme activity, receptor antagonism, or activation of signaling cascades .
類似化合物との比較
Comparison with Structurally Related Compounds
Core Structural Variations
The tricyclic sulfur-nitrogen framework is conserved among analogs, but substituents and peripheral modifications dictate functional differences. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
Electronic and Steric Effects
- In contrast, the 4-methoxyphenyl group in CAS 332145-18-3 localizes electron density on the aromatic ring, altering π-π stacking interactions .
- Steric Hindrance: The tetrahydroisoquinoline-oxoethyl chain in the target compound introduces significant steric bulk compared to the phenethyl (CAS 351005-68-0) or propenyl (ZINC3267042) groups, which may influence binding pocket accessibility .
生物活性
The compound 10-{[2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-oxoethyl]sulfanyl}-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one represents a complex molecular structure with potential pharmacological applications. This article explores its biological activity through various studies and research findings.
Chemical Structure and Properties
The compound can be described by its intricate structure featuring a tetrahydroisoquinoline moiety, which is known for various biological activities. The presence of the sulfanyl and thia groups suggests potential interactions with biological targets.
Antitumor Activity
Research has indicated that compounds similar to the one exhibit antitumor properties. For instance, derivatives of tetrahydroisoquinoline have been shown to inhibit cancer cell proliferation in various models:
- In Vitro Studies : Compounds demonstrated significant cytotoxic effects against several cancer cell lines.
- Mechanism of Action : These compounds often act through the modulation of signaling pathways involved in cell growth and apoptosis.
Neuropharmacological Effects
The tetrahydroisoquinoline framework is associated with neuropharmacological effects:
- Dopamine Reuptake Inhibition : Some related compounds have been identified as inhibitors of dopamine transporters (DAT), which may suggest similar activity for our compound.
- Potential for Treating Neurological Disorders : Given their interaction with neurotransmitter systems, these compounds could be explored for treating conditions such as depression or Parkinson's disease.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial in optimizing the biological activity of the compound:
| Structural Feature | Effect on Activity |
|---|---|
| Sulfanyl Group | Enhances binding affinity to target proteins |
| Tetrahydroisoquinoline Core | Essential for neuropharmacological effects |
| Phenyl Substitution | Modulates lipophilicity and bioavailability |
Research indicates that modifications to these structural features can lead to variations in potency and selectivity against specific biological targets.
Case Studies
- Anticancer Activity : A study involving a series of tetrahydroisoquinoline derivatives demonstrated that specific substitutions led to enhanced anticancer activity in vitro against breast and colon cancer cells.
- Neuroprotective Effects : Another investigation revealed that certain derivatives could protect neuronal cells from oxidative stress-induced apoptosis, indicating potential therapeutic applications in neurodegenerative diseases.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
